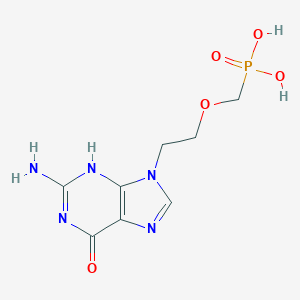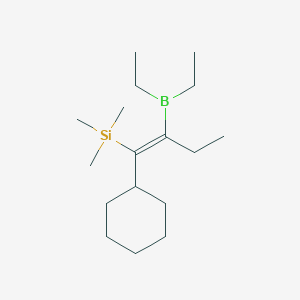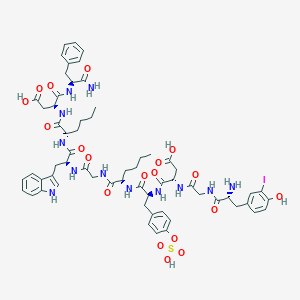
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-, also known as CCK-8, is a peptide hormone that is found in the gastrointestinal tract and the brain. It is synthesized by the enteroendocrine cells in the small intestine and released into the bloodstream in response to the presence of food. CCK-8 has been found to have various physiological and biochemical effects, and its mechanism of action has been extensively studied.
Mechanism of Action
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- binds to specific receptors on the surface of target cells, including the pancreas and brain. The binding of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- to its receptors leads to the activation of intracellular signaling pathways, resulting in the release of digestive enzymes and bile, as well as the regulation of food intake and other physiological processes.
Biochemical and Physiological Effects:
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been found to have various biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, the inhibition of gastric emptying, and the regulation of food intake and satiety. Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has also been found to have effects on the central nervous system, including the regulation of anxiety and pain.
Advantages and Limitations for Lab Experiments
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- is a useful tool for studying the regulation of food intake and digestion, as well as the effects of peptides on the central nervous system. However, there are some limitations to its use in lab experiments. For example, Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- can be difficult to work with due to its rapid degradation and low solubility. In addition, the effects of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- can be dose-dependent, making it important to carefully control the concentration of the peptide in experiments.
Future Directions
There are many potential future directions for research on Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-. For example, further studies could investigate the role of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- in the regulation of anxiety and pain, as well as its potential therapeutic applications in these areas. In addition, there is a need for further research on the mechanism of action of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- and its effects on other physiological processes. Finally, the development of more stable and soluble forms of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- could facilitate its use in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is automated and allows for the rapid and efficient synthesis of peptides. The final product is then purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been extensively studied for its role in the regulation of food intake and digestion. It has been found to stimulate the release of digestive enzymes from the pancreas and bile from the gallbladder. Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- also acts as a satiety signal, reducing food intake and promoting feelings of fullness. In addition, Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been found to have effects on the central nervous system, including the regulation of anxiety and pain.
properties
CAS RN |
118688-24-7 |
|---|---|
Product Name |
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- |
Molecular Formula |
C62H77IN12O19S |
Molecular Weight |
1453.3 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H77IN12O19S/c1-3-5-15-43(71-59(87)46(27-35-18-21-38(22-19-35)94-95(91,92)93)74-61(89)48(29-53(79)80)70-51(77)32-67-56(84)41(64)25-36-20-23-50(76)40(63)24-36)57(85)68-33-52(78)69-47(28-37-31-66-42-17-11-10-14-39(37)42)60(88)72-44(16-6-4-2)58(86)75-49(30-54(81)82)62(90)73-45(55(65)83)26-34-12-8-7-9-13-34/h7-14,17-24,31,41,43-49,66,76H,3-6,15-16,25-30,32-33,64H2,1-2H3,(H2,65,83)(H,67,84)(H,68,85)(H,69,78)(H,70,77)(H,71,87)(H,72,88)(H,73,90)(H,74,89)(H,75,86)(H,79,80)(H,81,82)(H,91,92,93)/t41-,43+,44+,45+,46+,47+,48+,49+/m1/s1 |
InChI Key |
ODPHDJYCCQFLCA-ZRJFNEKDSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC(=C(C=C5)O)I)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC(=C(C=C5)O)I)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC(=C(C=C5)O)I)N |
Other CAS RN |
118688-24-7 |
sequence |
XGDXXGWXDF |
synonyms |
CCK(26-33), I-Tyr-Gly-Nle(28,31)- CCK-ITGN cholecystokinin (26-33), I-Tyr-Gly-Nle(28,31)- cholecystokinin (26-33), iodo-tyrosyl-glycyl-norleucine(28,31)- iodo-Tyr-Gly-28,31-Nle-cholecystokinin (26-33) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



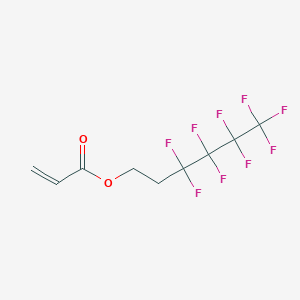
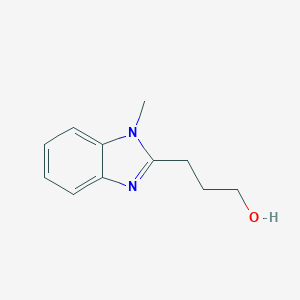
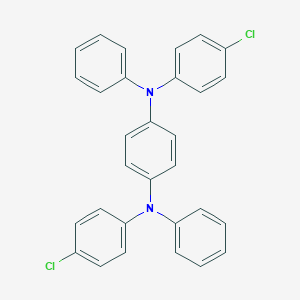
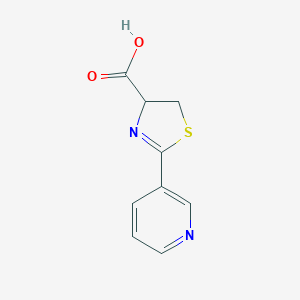
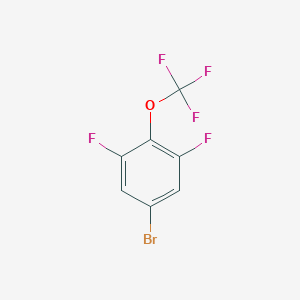
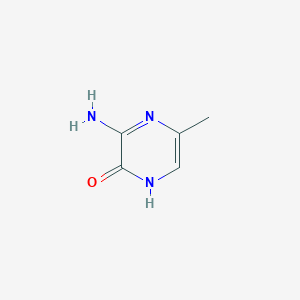
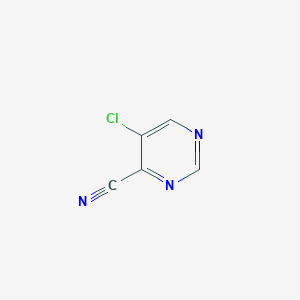

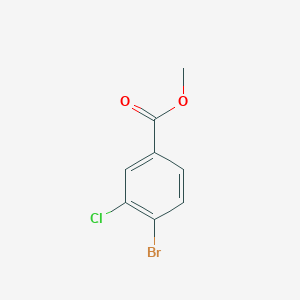

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

